molecular formula C5H6BNO3 B596571 (5-Hydroxypyridin-3-yl)boronic acid CAS No. 1208308-11-5

(5-Hydroxypyridin-3-yl)boronic acid

Cat. No. B596571
M. Wt: 138.917
InChI Key: LDIJJCLRXUCETJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(5-Hydroxypyridin-3-yl)boronic acid” is a heterocyclic compound . It has a molecular weight of 138.92 . It is a solid substance that is stored at -20°C . It has been used in the synthesis of non-nucleoside inhibitors of hepatitis C virus (HCV) RNA-dependent RNA polymerase nonstructural protein 5B (NS5B) and mammalian target of rapamycin (mTOR) inhibitors .


Molecular Structure Analysis

The InChI code for “(5-Hydroxypyridin-3-yl)boronic acid” is 1S/C5H6BNO3/c8-5-1-4 (6 (9)10)2-7-3-5/h1-3,8-10H . This indicates the molecular structure of the compound.


Chemical Reactions Analysis

Boron-catalysed amidation reactions have been studied in detail . The generally accepted monoacyloxyboron mechanism of boron-catalysed direct amidation is brought into question in this study, and new alternatives are proposed .


Physical And Chemical Properties Analysis

“(5-Hydroxypyridin-3-yl)boronic acid” has a boiling point of 530.5±60.0 C at 760 mmHg . It is a solid substance that is stored at -20°C .

Scientific Research Applications

1. Suzuki–Miyaura Coupling

  • Application : This compound is used as a reagent in Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
  • Method : The process involves the use of a palladium catalyst and an organoboron reagent under mild and functional group tolerant reaction conditions .
  • Results : The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

2. Sensing Applications

  • Application : Boronic acids, including “(5-Hydroxypyridin-3-yl)boronic acid”, are used in various sensing applications due to their interactions with diols and strong Lewis bases such as fluoride or cyanide anions .
  • Method : These sensing applications can be homogeneous assays or heterogeneous detection. Detection can be at the interface of the sensing material or within the bulk sample .
  • Results : The key interaction of boronic acids with diols allows utilisation in various areas ranging from biological labelling, protein manipulation and modification, separation and the development of therapeutics .

3. Preparation of PET Radioligand

  • Application : “(5-Hydroxypyridin-3-yl)boronic acid” is used in the preparation of positron emission tomography (PET) radioligand [11C]MK-1064, which is applicable in the orexin-2 receptor imaging .
  • Method : The specific methods of application or experimental procedures are not provided in the source .
  • Results : The outcomes of this application are also not provided in the source .

4. Synthesis of Pyridinylboronic Acids and Esters

  • Application : This compound is used in the synthesis of (un)substituted pyridinylboronic acids and esters .
  • Method : The synthesis involves a Pd-catalysed cross-coupling reaction .
  • Results : The method provides a variety of (un)substituted pyridinylboronic acids and esters .

5. Preparation of Linear Poly (Phenylpyridyl) Chains

  • Application : “(5-Hydroxypyridin-3-yl)boronic acid” is used in the preparation of new linear poly (phenylpyridyl) chains .
  • Method : The specific methods of application or experimental procedures are not provided in the source .
  • Results : The outcomes of this application are also not provided in the source .

6. Synthesis of Pyridylmethyl Pyridine Derivatives

  • Application : This compound is used as a starting material in the synthesis of pyridylmethyl pyridine derivatives as potent 11β-hydroxylase (CPY11B1) inhibitors .
  • Method : The specific methods of application or experimental procedures are not provided in the source .
  • Results : The outcomes of this application are also not provided in the source .

7. Synthesis of Anthracene Based Bis-Pyridine Ligand

  • Application : This compound is used to synthesize anthracene based bis-pyridine ligand (L), which is employed in the preparation of fluorescent M 2 L 4 type capsules (M= Pt, Zn, Pd, Cu, Ni, Co, and Mn) .
  • Method : The specific methods of application or experimental procedures are not provided in the source .
  • Results : The outcomes of this application are also not provided in the source .

8. Preparation of Oligopyridyl Foldamers

  • Application : “(5-Hydroxypyridin-3-yl)boronic acid” is used in the preparation of oligopyridyl foldamers as mimics of a-helix twist .
  • Method : The specific methods of application or experimental procedures are not provided in the source .
  • Results : The outcomes of this application are also not provided in the source .

9. Preparation of Therapeutic Enzymatic and Kinase Inhibitors and Receptor Antagonists

  • Application : This compound is used in the preparation of many highly significant therapeutic enzymatic and kinase inhibitors and receptor antagonists .
  • Method : The specific methods of application or experimental procedures are not provided in the source .
  • Results : The outcomes of this application are also not provided in the source .

Safety And Hazards

“(5-Hydroxypyridin-3-yl)boronic acid” is considered hazardous . It is harmful if swallowed, causes skin irritation, causes serious eye irritation, is harmful if inhaled, and may cause respiratory irritation . Personal protective equipment/face protection should be worn when handling this chemical .

Future Directions

The synthesis of pyridinylboronic acids and esters by Iridium- or rhodium- catalyzed C-H bond and C-F bond borylation is one of the most promising methods for the preparation of pyridinylboronic acids . This method is generally applied to the synthesis of pyridinylboronic acid pinacol esters .

properties

IUPAC Name

(5-hydroxypyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BNO3/c8-5-1-4(6(9)10)2-7-3-5/h1-3,8-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDIJJCLRXUCETJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CN=C1)O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60718331
Record name (5-Hydroxypyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60718331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Hydroxypyridin-3-yl)boronic acid

CAS RN

1208308-11-5
Record name (5-Hydroxypyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60718331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.